molecular formula C20H14N2O4 B13784193 Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]- CAS No. 67828-70-0

Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]-

Cat. No.: B13784193
CAS No.: 67828-70-0
M. Wt: 346.3 g/mol
InChI Key: KBAJQUXZEJSWSD-UHFFFAOYSA-N
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Description

Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]- is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline moiety and an indene derivative, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]- typically involves multi-step organic reactions. One common method includes the condensation of quinoline derivatives with indene-1,3-dione under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts and requires precise temperature and pH control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to maintain consistent reaction conditions. The use of automated systems for monitoring and controlling reaction parameters is crucial to achieve the desired product quality and quantity.

Chemical Reactions Analysis

Types of Reactions

Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline and indene derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the acetamide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Acidic or basic catalysts depending on the reaction type.

Major Products

The major products formed from these reactions include various quinoline and indene derivatives, which can be further utilized in different chemical and pharmaceutical applications.

Scientific Research Applications

Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]- has several scientific research applications:

Mechanism of Action

The mechanism of action of Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in cancer cells by activating the p53 protein and inhibiting cell cycle progression . The compound also affects the B-cell lymphoma 2 (Bcl-2) family of proteins, regulating both pro-apoptotic and anti-apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Acetamide, N-[2,3-dihydro-2-(3-hydroxy-2-quinolinyl)-1,3-dioxo-1H-inden-4-yl]- is unique due to its specific combination of quinoline and indene moieties, which confer distinct chemical and biological properties. Its ability to induce apoptosis and inhibit cell proliferation makes it a promising candidate for further research and development in medical applications.

Properties

CAS No.

67828-70-0

Molecular Formula

C20H14N2O4

Molecular Weight

346.3 g/mol

IUPAC Name

N-[2-(3-hydroxyquinolin-2-yl)-1,3-dioxoinden-4-yl]acetamide

InChI

InChI=1S/C20H14N2O4/c1-10(23)21-14-8-4-6-12-16(14)20(26)17(19(12)25)18-15(24)9-11-5-2-3-7-13(11)22-18/h2-9,17,24H,1H3,(H,21,23)

InChI Key

KBAJQUXZEJSWSD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=CC2=C1C(=O)C(C2=O)C3=NC4=CC=CC=C4C=C3O

Origin of Product

United States

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